Necrostatin-5

概要

説明

ネクロスタチン-5は、アポトーシスとは異なるプログラム細胞死の一種であるネクロプトーシスの小分子阻害剤です。ネクロプトーシスは壊死とアポトーシスの両方の特徴を備えており、受容体相互作用タンパク質キナーゼ1(RIP1)によって媒介されます。 ネクロスタチン-5は、RIP1キナーゼの活性を間接的に阻害することでネクロプトーシスを阻害します .

準備方法

合成経路と反応条件

ネクロスタチン-5は、以下の主要なステップを含む多段階プロセスによって合成できます。

チエノ[2,3-d]ピリミジン-4-オンコアの形成: 適切な出発物質を制御された条件下で環化させることから始まります。

3-p-メトキシフェニル基の導入: このステップは通常、メトキシフェニル基がコア構造に導入される置換反応を含む。

2-メルカプトエチルシアニド基の形成:

これらのステップの反応条件は、反応を促進するためにジメチルスルホキシド(DMSO)などの溶媒や触媒の使用を伴う場合が多い .

工業生産方法

ネクロスタチン-5の工業生産は、収率と純度を最大化するために合成経路を最適化することを伴う可能性があります。 これには、高スループット合成技術や、化合物が必要な仕様を満たすことを保証するための高速液体クロマトグラフィー(HPLC)などの精製方法の使用が含まれる可能性があります .

化学反応の分析

反応の種類

ネクロスタチン-5は、以下を含むさまざまな化学反応を起こします。

酸化: ネクロスタチン-5は、特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。

還元: 還元反応は、ネクロスタチン-5の官能基を修飾するために使用できます。

置換: 置換反応は、ネクロスタチン-5の合成において、さまざまな官能基を導入するために一般的に使用されます。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を、制御された条件下で使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、一方、置換反応はネクロスタチン-5分子に新しい官能基を導入できます .

科学研究への応用

ネクロスタチン-5は、以下を含む幅広い科学研究への応用があります。

化学: ネクロプトーシスのメカニズムを研究し、新しい阻害剤を開発するためのツールとして使用されます。

生物学: さまざまな生物学的プロセスや病気におけるネクロプトーシスの役割を理解するのに役立ちます。

医学: 神経変性疾患、虚血性損傷、特定のがんなど、ネクロプトーシスが役割を果たす病気における潜在的な治療的応用について調査されています。

科学的研究の応用

Therapeutic Applications

The applications of Necrostatin-5 span several fields, including cardiology, neurology, and oncology. Below is a summary of key areas where Nec-5 has shown promise:

Cardiovascular Research

- Infarct Limitation : Studies have demonstrated that this compound can significantly reduce infarct size in isolated rat heart models. This suggests its potential as a therapeutic agent in myocardial infarction by limiting tissue damage during ischemic events .

| Study | Findings |

|---|---|

| Isolated Rat Heart Model | Reduced infarct size when treated with Nec-5 |

Neurological Disorders

- Neuroprotection : In models of traumatic brain injury (TBI), Nec-5 has been shown to attenuate neuronal cell death and inflammation. This neuroprotective effect is particularly relevant for conditions characterized by excessive necroptosis and inflammation .

| Study | Findings |

|---|---|

| TBI Mouse Model | Reduced neuronal death and inflammation |

Cancer Research

- Tumor Growth Inhibition : Preliminary studies suggest that this compound may have anti-cancer properties by inhibiting necroptosis in tumor cells, potentially enhancing the efficacy of existing cancer therapies .

Case Study 1: Myocardial Infarction

In a controlled study involving isolated rat hearts, researchers administered this compound during reperfusion following ischemia. The results indicated a significant reduction in myocardial infarct size compared to control groups, demonstrating its potential utility in clinical settings for heart attack patients.

Case Study 2: Traumatic Brain Injury

In another study, mice subjected to TBI were treated with this compound. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced markers of necroptosis, suggesting a protective role against secondary brain injury.

作用機序

ネクロスタチン-5は、受容体相互作用タンパク質キナーゼ1(RIP1)の活性を間接的に阻害することで効果を発揮します。この阻害は、ネクロプトーシスの実行に不可欠なネクロソーム複合体の形成を防ぎます。 RIP1の活性を阻害することで、ネクロスタチン-5はネクロプトーシスによる細胞死経路を効果的に停止し、細胞の生存を維持します .

類似の化合物との比較

類似の化合物

ネクロスタチン-1: RIP1キナーゼの活性を直接阻害します。

ネクロスタチン-3: Tループ非依存的な様式でRIP1キナーゼの活性を部分的に阻害します。

ネクロスタチン-7: 構造的には異なるが、ネクロプトーシスも阻害する

ネクロスタチン-5の独自性

ネクロスタチン-5は、RIP1キナーゼの活性を間接的に阻害するという作用機序においてユニークです。 RIP1に直接結合するネクロスタチン-1とは異なり、ネクロスタチン-5は間接的なメカニズムを通じてキナーゼを阻害するため、免疫沈降したRIP1の強力な阻害剤となるが、組換えRIP1の阻害剤にはならない .

類似化合物との比較

Similar Compounds

Necrostatin-1: Directly inhibits RIP1 kinase activity.

Necrostatin-3: Partially inhibits RIP1 kinase activity in a T-loop independent manner.

Necrostatin-7: Structurally distinct but also inhibits necroptosis

Uniqueness of Necrostatin-5

This compound is unique in its mechanism of action as it indirectly inhibits RIP1 kinase activity. Unlike Necrostatin-1, which directly binds to RIP1, this compound inhibits the kinase through an indirect mechanism, making it a potent inhibitor of immunoprecipitated RIP1 but not recombinant RIP1 .

生物活性

Necrostatin-5 (Nec-5) is a recently identified small-molecule inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This compound is part of a broader class of necrostatins, which also includes Necrostatin-1 (Nec-1) and Necrostatin-3 (Nec-3). Understanding the biological activity of Nec-5 is crucial for its potential therapeutic applications in various diseases characterized by necroptosis.

Necroptosis is mediated primarily through the receptor-interacting protein kinase 1 (RIPK1) and RIPK3 pathways. Nec-5 inhibits RIPK1, thereby blocking the necroptotic signaling cascade. Unlike Nec-1, which has been extensively studied, the specific mechanisms by which Nec-5 operates are still under investigation. However, it has been shown that Nec-5 and other necrostatins can inhibit RIPK1 activity through distinct mechanisms, suggesting a unique pharmacological profile for each compound in this class .

Structure-Activity Relationship (SAR)

The structure of Nec-5 allows it to interact effectively with RIPK1, and studies have demonstrated that modifications to its chemical structure can significantly alter its potency and selectivity. For instance, SAR studies indicate that certain structural features enhance its binding affinity to RIPK1, improving its efficacy in inhibiting necroptosis .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Myocardial Infarction : In animal models, treatment with Nec-5 has shown a reduction in myocardial tissue necrosis and improved cardiac function following ischemic injury. This suggests that Nec-5 may have protective effects in heart diseases where necroptosis plays a role.

- Neurodegenerative Disorders : Research indicates that Nec-5 can mitigate neuronal death associated with conditions like Alzheimer's disease by inhibiting the pathways leading to necroptotic cell death. This offers potential therapeutic avenues for neuroprotection in degenerative diseases.

- Cancer Models : In studies involving leukemia cells, Nec-5 has been shown to enhance the sensitivity of these cells to apoptosis when combined with other treatments, indicating its potential role as an adjunct therapy in cancer treatment .

特性

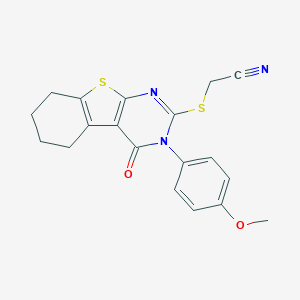

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONMECBFMCKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365590 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337349-54-9 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Necrostatin-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。